molecular formula C21H29NO2 B4264531 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide

Cat. No. B4264531
M. Wt: 327.5 g/mol
InChI Key: GDIISEFXYHACFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide, also known as BCTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is a thermosensitive ion channel that is involved in the sensation of cold and pain.

Scientific Research Applications

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide has been used in various scientific research applications, including the study of TRPM8 channels. TRPM8 channels are involved in a variety of physiological processes, including thermoregulation, pain sensation, and cold sensation. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide has been shown to selectively block TRPM8 channels, which makes it a valuable tool for studying the function of these channels. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide has also been used in studies of pain and inflammation, as TRPM8 channels are involved in these processes.

Mechanism of Action

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide selectively blocks TRPM8 channels by binding to a specific site on the channel. This prevents the channel from opening in response to cold temperatures or other stimuli. By blocking TRPM8 channels, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide can reduce the sensation of cold and pain.
Biochemical and Physiological Effects:
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide has been shown to reduce pain and inflammation. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide has also been shown to reduce the sensation of cold in humans. These effects are likely due to the selective blocking of TRPM8 channels.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide in lab experiments is its selectivity for TRPM8 channels. This makes it a valuable tool for studying the function of these channels. However, one limitation of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide is its potential off-target effects. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide has been shown to block other ion channels at high concentrations, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide in scientific research. One area of interest is the study of TRPM8 channels in cancer. TRPM8 channels have been shown to be involved in the progression of certain types of cancer, and N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide could be used to study the role of these channels in cancer development. Another area of interest is the development of new TRPM8 channel blockers with improved selectivity and potency. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide could serve as a starting point for the development of these compounds. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide could be used in the development of new pain and inflammation treatments, as TRPM8 channels are involved in these processes.

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-cyclopentyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-14(20-13-15-6-7-17(20)12-15)22-21(23)16-8-10-19(11-9-16)24-18-4-2-3-5-18/h8-11,14-15,17-18,20H,2-7,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIISEFXYHACFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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